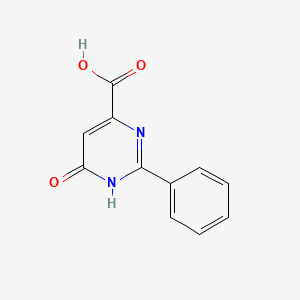

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-8(11(15)16)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFPSSBYDIFPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424569 | |

| Record name | 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84659-98-3 | |

| Record name | 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from nucleic acids to therapeutic agents. Within this privileged heterocyclic family, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No. 84659-98-3) has emerged as a highly versatile and valuable building block for the synthesis of targeted therapeutics. Its rigid structure, featuring strategically positioned hydrogen bond donors and acceptors alongside a phenyl group for further functionalization, makes it an ideal scaffold for engaging with the active sites of various enzymes.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into its physicochemical characteristics, provide a detailed blueprint for its synthesis and characterization, explore its significance as a core intermediate in drug discovery—particularly for kinase and xanthine oxidase inhibitors—and outline essential safety and handling protocols.

Physicochemical and Structural Properties

Understanding the intrinsic properties of a scaffold is paramount for its effective utilization in drug design. The key physicochemical and structural parameters for this compound are summarized below. These properties influence its solubility, reactivity, and potential for interaction with biological targets.

Key Data Summary

| Property | Value | Source(s) |

| CAS Number | 84659-98-3 | [1] |

| Molecular Formula | C₁₁H₈N₂O₃ | |

| Molecular Weight | 216.19 g/mol | |

| Appearance | White to off-white solid/powder | [2][3] |

| LogP (calculated) | 0.97 | |

| Polar Surface Area | 79 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 2 |

Note: Experimental data such as melting point, pKa, and specific solubility are not consistently reported in publicly available literature and should be determined empirically for each synthesized batch.

Tautomerism

It is crucial to recognize that the "6-hydroxy" pyrimidine moiety exists in tautomeric equilibrium with its corresponding pyrimidone form (6-oxo-1,6-dihydropyrimidine). In the solid state and in most physiological conditions, the keto (pyrimidone) form is generally favored due to the greater stability of the amide group. For the purpose of this guide, the name "this compound" is used as it is commonly indexed, but the keto tautomer, 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid , is the more likely predominant structure.

Caption: Tautomeric equilibrium of the pyrimidine core.

Synthesis and Characterization

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry. This compound is typically synthesized via a cyclocondensation reaction, a robust method that builds the heterocyclic core from acyclic precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring at the N1-C6 and N3-C4 bonds. This reveals two key synthons: benzamidine, which provides the C2-phenyl moiety, and a derivative of malonic acid that provides the C4-C5-C6 backbone. This strategy is efficient as both starting materials are readily available or easily prepared.

Caption: Retrosynthetic pathway for the target molecule.

General Synthesis Protocol

This protocol describes a common and effective method for the laboratory-scale synthesis of the title compound.

Reaction Scheme: Benzamidine hydrochloride reacts with diethyl oxalacetate in the presence of a base such as sodium ethoxide, followed by cyclization and subsequent saponification and acidification to yield the final product.

Materials:

-

Benzamidine hydrochloride

-

Diethyl oxalacetate sodium salt

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Absolute Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere. Causality: This creates the strong base required to deprotonate the starting materials and catalyze the condensation.

-

Initial Condensation: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride and diethyl oxalacetate.

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: Thermal energy drives the intramolecular cyclization to form the pyrimidine ring.

-

Saponification: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide and heat to reflux for an additional 1-2 hours. Causality: This step hydrolyzes the ethyl ester at the C4 position to the corresponding carboxylate salt.

-

Work-up and Isolation: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold water and then a small amount of cold diethyl ether to remove impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Characterization

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the 7.4-8.2 ppm range) and a singlet for the C5-H proton on the pyrimidine ring. The acidic protons (carboxylic acid and N-H/O-H) will likely appear as broad singlets at lower fields (>10 ppm).[4][5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (160-180 ppm) and the C6-oxo carbon, in addition to the aromatic carbons.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710 cm⁻¹), and another C=O stretch from the pyrimidone ring.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing the [M+H]⁺ or [M-H]⁻ ion corresponding to its molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a foundational scaffold for developing potent and selective enzyme inhibitors. The pyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of a kinase active site, a common motif in modern kinase inhibitor design.[5][6]

Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-phenylpyrimidine scaffold is a well-established core for numerous kinase inhibitors.

-

Mechanism of Action: The N1 and N3 atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The carboxylic acid at C4 can be used as a handle for further derivatization to interact with other regions of the active site or to improve pharmacokinetic properties. The phenyl group at C2 can be substituted to target specific sub-pockets within the kinase, thereby conferring selectivity.[3][5][6]

-

Examples: Derivatives of the 2-phenylpyrimidine core have been successfully developed as inhibitors for a range of kinases, including Aurora Kinases,[5][6] Focal Adhesion Kinase (FAK),[3] and Cyclin-Dependent Kinases (CDKs).[7]

Caption: Interaction model of the scaffold in a kinase active site.

Precursor for Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase is the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Research has shown that derivatives of 6-phenylpyrimidine-4-carboxylic acid are potent XO inhibitors.[8]

-

Structure-Activity Relationship: A study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives demonstrated that this scaffold could produce compounds with submicromolar inhibitory potency against XO.[8] The core structure effectively mimics the natural substrate, allowing it to bind tightly within the enzyme's active site.

Other Therapeutic Areas

The versatility of the 2-phenylpyrimidine scaffold extends beyond kinases and XO. Derivatives have been investigated for a range of other biological activities, including:

-

Antifungal Agents: Targeting the fungal enzyme CYP51.[4]

-

Antibacterial Agents: Showing efficacy against various Gram-positive bacterial strains.[9][10][11]

-

Antiplatelet Agents: Acting as P2Y12 receptor antagonists.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related pyrimidine carboxylic acids provide a reliable guide.[1][2][13][14]

Hazard Identification

Based on analogous structures, the compound should be considered as:

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][13]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

For long-term stability, storage at 2-8°C is recommended.[13]

-

Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound represents a quintessential example of a privileged scaffold in modern medicinal chemistry. Its straightforward synthesis, combined with a rigid framework amenable to targeted functionalization, has cemented its role as a critical starting material for the development of a new generation of enzyme inhibitors. From potent kinase inhibitors for oncology to xanthine oxidase inhibitors for metabolic disorders, the applications of this core structure are both broad and impactful. This guide has provided the fundamental knowledge required for researchers to confidently incorporate this powerful building block into their drug discovery programs, paving the way for the creation of novel and effective therapeutics.

References

- 1. synzeal.com [synzeal.com]

- 2. aksci.com [aksci.com]

- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectral and in vitro antimicrobial properties of 2-oxo-4-phenyl-6-styryl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.fr [fishersci.fr]

Structure Elucidation of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Multi-Spectroscopic Approach

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, serving as crucial scaffolds in the development of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals.[1][2] The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This technical guide provides a comprehensive, multi-spectroscopic protocol for the unambiguous structure elucidation of a key synthetic intermediate: 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid . Moving beyond a simple recitation of data, this document delves into the causality behind the analytical choices, explaining how data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated to build a conclusive structural model. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of complex heterocyclic molecules.

Foundational Analysis: Molecular Formula and Key Functional Groups

Before delving into complex spectroscopic data, the initial step is to determine the molecular formula and identify the constituent functional groups. This establishes the fundamental building blocks that the subsequent analyses will assemble.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the cornerstone of structural analysis, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[3]

Causality of Choice: Electrospray Ionization (ESI) in negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion, providing a clear indication of the molecular weight.

Expected High-Resolution MS Data:

-

Molecular Formula: C₁₁H₈N₂O₃

-

Exact Mass: 216.0535 g/mol

-

Observed Ion (ESI-): [M-H]⁻ at m/z 215.0462

The presence of two nitrogen atoms is consistent with the Nitrogen Rule, which dictates that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (216 Da).

Key Fragmentation Patterns (EI-MS or CID): A crucial aspect of MS is the analysis of fragmentation patterns, which act as a structural fingerprint. By observing the neutral losses and daughter ions, we can infer the connectivity of the molecule.

| Predicted m/z | Fragment Lost | Inferred Structural Moiety |

| 199 | OH | Hydroxyl from Carboxylic Acid |

| 171 | COOH | Carboxylic Acid Group |

| 188 | CO | Decarbonylation |

| 115 | C₆H₅N | Loss of Phenylnitrile Fragment |

| 77 | C₁₁H₇N₂O₃ - C₆H₅ | Phenyl Cation |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.[4] For this compound, the spectrum is expected to be complex due to the presence of multiple polar groups and potential hydrogen bonding.

Causality of Choice: The Attenuated Total Reflectance (ATR) technique is a simple and effective method for solid samples, eliminating the need for KBr pellet preparation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3300-2500 (very broad) | O-H stretch | Carboxylic acid dimer hydrogen bonding[5][6] |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Pyrimidine rings) |

| ~1720-1700 | C=O stretch | Carboxylic acid (conjugated)[5] |

| ~1660 | C=O stretch | Pyrimidone (keto-tautomer) |

| ~1610, 1570, 1480 | C=C and C=N stretch | Aromatic and Heteroaromatic rings[4] |

| ~1250 | C-O stretch | Carboxylic acid / Phenolic C-O |

The extremely broad O-H absorption is a hallmark of a carboxylic acid dimer, while the presence of a carbonyl stretch confirms the -COOH group. A second carbonyl absorption around 1660 cm⁻¹ would provide strong evidence for the existence of the keto-tautomer of the 6-hydroxy-pyrimidine ring.

High-Resolution Structural Mapping: NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[3][7] For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the sample, and its hydrogen-bonding acceptor nature slows the exchange of the acidic -OH and -COOH protons, allowing them to be observed in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Proton Environment Mapping

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Key Insights |

| >12.0 | broad singlet | 1H | H -OOC- | Highly deshielded, characteristic of a carboxylic acid proton.[6][8] Disappears upon D₂O addition. |

| ~10.5 | broad singlet | 1H | -OH | Pyrimidine hydroxyl/amide proton. Disappears upon D₂O addition. |

| ~8.3 | multiplet | 2H | Phenyl (ortho-H) | Deshielded due to proximity to the electron-withdrawing pyrimidine ring. |

| ~7.5 | multiplet | 3H | Phenyl (meta, para-H) | Classic aromatic region for the remaining phenyl protons. |

| ~6.8 | singlet | 1H | Pyrimidine (H-5) | A lone proton on the pyrimidine ring, appearing as a singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

| Predicted δ (ppm) | Carbon Type | Assignment | Key Insights |

| ~168 | Quaternary (Cq) | C OOH | Carboxylic acid carbonyl carbon.[6][8] |

| ~162 | Quaternary (Cq) | C -6 (C-OH) | Oxygen-bearing pyrimidine carbon. |

| ~160 | Quaternary (Cq) | C -2 (C-Ph) | Pyrimidine carbon attached to the phenyl group. |

| ~155 | Quaternary (Cq) | C -4 (C-COOH) | Pyrimidine carbon attached to the carboxylic acid. |

| ~135 | Quaternary (Cq) | Phenyl (ipso-C) | Phenyl carbon attached to the pyrimidine ring. |

| ~131 | Methine (CH) | Phenyl (para-C) | |

| ~129 | Methine (CH) | Phenyl (meta-C) | Often shows the most intense signal in the phenyl region. |

| ~128 | Methine (CH) | Phenyl (ortho-C) | |

| ~105 | Methine (CH) | C -5 | The sole CH carbon on the pyrimidine ring. |

2D NMR: Confirming the Connectivity

While 1D NMR provides a list of parts, 2D NMR experiments provide the instruction manual for assembly. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive. It reveals correlations between protons and carbons that are 2 or 3 bonds away, bridging structural fragments.

Key Expected HMBC Correlations:

-

Phenyl-to-Pyrimidine Link: A correlation between the ortho-protons of the phenyl ring (δ ~8.3 ppm) and the C-2 carbon of the pyrimidine ring (δ ~160 ppm) definitively proves the phenyl group is attached at the 2-position.

-

Carboxylic Acid Position: A correlation between the H-5 proton of the pyrimidine ring (δ ~6.8 ppm) and the carboxylic acid carbon (δ ~168 ppm) confirms the -COOH group is at the 4-position.

-

Intra-Ring Confirmation: The H-5 proton should also show correlations to the C-4 and C-6 carbons, confirming its position on the pyrimidine ring.

The Integrated Elucidation Workflow

The power of this multi-spectroscopic approach lies in its self-validating system. Each technique provides a piece of the puzzle, and the final structure must be consistent with all datasets.

Caption: Integrated workflow for structure elucidation.

Experimental Protocols

4.1. High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.

-

Process the data to determine the exact mass of the [M+H]⁺ or [M-H]⁻ ion and use software to generate the most probable molecular formula.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Ensure the diamond crystal of the ATR accessory is clean by wiping with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Process the spectrum to identify key absorption bands.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring the spectral width covers the range from -1 to 15 ppm.

-

Acquire a proton-decoupled ¹³C NMR spectrum over a range of 0-200 ppm.

-

Acquire standard 2D experiments (gCOSY, gHSQC, gHMBC) using manufacturer-provided parameter sets, optimizing the HMBC for a long-range coupling constant of 8 Hz.

-

Process all spectra using appropriate software, referencing the ¹H and ¹³C spectra to the residual solvent signal of DMSO (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

Conclusion

The structural elucidation of this compound serves as an exemplary case for the application of a modern, integrated analytical workflow. By systematically employing mass spectrometry to define the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR techniques to piece together the atomic connectivity, an unambiguous and self-validated structure is achieved. The key spectroscopic signatures—including the characteristic broad O-H stretch in the IR, the downfield carboxylic acid proton in the ¹H NMR, and the crucial C-H correlations in the HMBC spectrum—all converge to confirm the title structure. This rigorous, evidence-based approach is fundamental to advancing research in medicinal chemistry and ensuring the integrity of novel molecular entities.

References

- 1. This compound [myskinrecipes.com]

- 2. ijpsr.com [ijpsr.com]

- 3. jchps.com [jchps.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Versatile Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental properties, logical synthetic pathways, analytical characterization, and its strategic application as a core scaffold in the design of novel therapeutic agents.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a focal point for the development of a vast array of therapeutic agents with diverse applications, including as anti-tumor, anti-inflammatory, and anti-bacterial agents.[1] this compound emerges as a particularly valuable building block. Its structure combines the stable pyrimidine core with three key functional groups ripe for chemical modification: a phenyl group for tuning steric and electronic properties, a hydroxyl group that can act as a hydrogen bond donor/acceptor, and a carboxylic acid moiety, a critical pharmacophore for interacting with biological targets.[2][3] This guide serves as a technical primer for professionals aiming to leverage this molecule's potential.

Core Physicochemical and Structural Properties

Understanding the fundamental characteristics of this compound is the first step in its effective application. The key properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 216.19 g/mol | [4][5] |

| Molecular Formula | C₁₁H₈N₂O₃ | [4] |

| CAS Number | 84659-98-3 | [4][5][6] |

| Physical Form | Solid | [7] |

| Storage Conditions | 2-8°C | [4] |

Structural Insight: Tautomerism

A critical consideration for researchers is the keto-enol tautomerism of the 6-hydroxypyrimidine ring. The "hydroxy" form can exist in equilibrium with its keto tautomer, 6-oxo-1,6-dihydro-2-phenylpyrimidine-4-carboxylic acid. This equilibrium can be influenced by the solvent, pH, and solid-state packing. For the purpose of molecular modeling and understanding interactions with biological targets, both tautomeric forms should be considered, as either could be the dominant species in a specific enzyme's active site.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Synthesis and Purification Workflow

While numerous methods exist for pyrimidine synthesis[1][8], a common and logical approach for this specific molecule involves a condensation reaction. The following protocol outlines a representative synthesis based on the reaction of a phenylamidine with a derivative of diethyl oxaloacetate, followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: (1) Cyclocondensation to form the pyrimidine ring ester, and (2) Saponification to yield the final carboxylic acid. This approach is favored for its use of readily available starting materials and robust reaction conditions.

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under proper laboratory safety procedures.

Step 1: Synthesis of Ethyl 6-Hydroxy-2-phenylpyrimidine-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add benzamidine hydrochloride, followed by the dropwise addition of diethyl ketomalonate (or a suitable equivalent).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify carefully with dilute acetic acid to precipitate the crude ester.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Saponification to this compound

-

Hydrolysis: Suspend the crude ester from Step 1 in an aqueous solution of sodium hydroxide (10-15%).

-

Reaction: Heat the mixture to 80-90°C with stirring until the solid dissolves and the hydrolysis is complete (monitor by TLC).

-

Isolation: Cool the clear solution in an ice bath and acidify to a pH of approximately 2-3 using concentrated hydrochloric acid. A white or off-white precipitate of the final product will form.

-

Collection: Filter the solid, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 60°C.

Protocol: Purification by Recrystallization

-

Dissolve the crude, dry product in a minimum amount of hot ethanol or an ethanol/water mixture.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous structural confirmation is essential. The following spectroscopic methods are standard for characterizing the final product.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~13-14 ppm (broad singlet, 1H): Carboxylic acid OH.[9] ~7.4-8.2 ppm (multiplets, 5H): Phenyl group protons. ~7.0 ppm (singlet, 1H): Pyrimidine C5-H proton. | The carboxylic acid proton is highly deshielded and often exchanges with D₂O. The aromatic protons appear in their typical region. The lone proton on the pyrimidine ring will appear as a singlet. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon. ~160-165 ppm: Pyrimidine carbons C2, C4, C6. ~128-135 ppm: Phenyl group carbons. ~105-110 ppm: Pyrimidine carbon C5. | The chemical shifts are characteristic for the respective carbon environments in such a heterocyclic and aromatic system. |

| IR Spectroscopy | 3300-2500 cm⁻¹ (very broad): O-H stretch of the H-bonded carboxylic acid.[10] ~1710-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10] ~1600 cm⁻¹ (strong): C=N and C=C stretching of the pyrimidine and phenyl rings. | These absorption bands are highly characteristic of carboxylic acids and aromatic heterocyclic systems, providing strong evidence for the presence of these functional groups. |

| Mass Spectrometry | [M-H]⁻ at m/z 215.04 (ESI⁻) [M+H]⁺ at m/z 217.06 (ESI⁺) | Provides confirmation of the molecular weight (216.19 g/mol ). High-resolution mass spectrometry can confirm the elemental composition. |

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile starting material for building libraries of potential drug candidates.[4]

A Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The pyrimidine ring of this molecule can mimic the adenine of ATP. The carboxylic acid can be converted into various amides, and the phenyl group can be further functionalized to explore different regions of the binding site, thereby improving potency and selectivity.

Role as a Carboxylic Acid Bioisostere Precursor

While the carboxylic acid group is an excellent anchor for target binding, it can sometimes lead to poor pharmacokinetic properties.[3][11] This molecule is an ideal precursor for creating derivatives where the acid is replaced with a bioisostere (e.g., tetrazole, hydroxamic acid) to improve cell permeability and metabolic stability while retaining the key binding interaction.

A Platform for Library Synthesis

The molecule's distinct functional handles allow for a systematic exploration of the surrounding chemical space, a core principle of modern medicinal chemistry.

Caption: Structure-Activity Relationship (SAR) vectors for library design.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for drug discovery professionals. Its well-defined structure, accessible synthesis, and multiple points for chemical diversification make it an ideal starting point for developing potent and selective inhibitors for a range of biological targets, particularly kinases and other enzymes. A thorough understanding of its properties, from tautomerism to spectroscopic signatures, empowers researchers to fully exploit its potential in the quest for novel therapeutics.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. China this compound 84659-98-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 6. This compound | 84659-98-3 [chemicalbook.com]

- 7. 4-ピリミジンカルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. ijpsr.com [ijpsr.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore a robust synthetic protocol, and discuss its burgeoning role as a privileged scaffold in the development of targeted therapeutics, particularly as kinase inhibitors.

Chemical Identity and Nomenclature: Establishing the Core Structure

The topic of this guide, "6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid," is more accurately and formally identified by its preferred IUPAC name: 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid . This nomenclature reflects the keto-enol tautomerism inherent in hydroxypyrimidines, where the keto (oxo) form is generally the more stable and predominant tautomer.

The fundamental structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position, a carboxylic acid at the 4-position, and an oxo group at the 6-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for the design of bioactive molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid | IUPAC Nomenclature |

| Synonyms | This compound, 4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acid | N/A |

| CAS Number | 84659-98-3 | N/A |

| Molecular Formula | C₁₁H₈N₂O₃ | N/A |

| Molecular Weight | 216.19 g/mol | N/A |

| Predicted Melting Point | >300 °C | N/A |

| Predicted pKa | 3.5 ± 0.1 | N/A |

| Predicted LogP | 1.2 | N/A |

Note: Experimental physicochemical data for this specific compound is limited in publicly available literature. The presented values are based on computational predictions and data from closely related analogs.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid is typically achieved through a condensation reaction, a cornerstone of heterocyclic chemistry. The following protocol outlines a reliable method based on the Pinner synthesis of pyrimidines, which involves the reaction of an amidine with a β-keto ester.

Causality of Experimental Choices

The selection of benzamidine hydrochloride provides the 2-phenylpyrimidine core, while diethyl oxalacetate serves as the three-carbon backbone, ultimately forming the pyrimidine ring and incorporating the carboxylic acid functionality. The use of a sodium ethoxide solution in ethanol provides the necessary basic conditions to deprotonate the starting materials and facilitate the cyclization and condensation steps. The final acidification is crucial for the precipitation of the desired carboxylic acid product.

Experimental Protocol: Synthesis of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid

Materials:

-

Benzamidine hydrochloride

-

Diethyl oxalacetate sodium salt

-

Absolute ethanol

-

Sodium metal

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the reactants) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and diethyl oxalacetate sodium salt (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in a minimum amount of water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated HCl.

-

Isolation and Purification: A precipitate will form upon acidification. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid.

Caption: Synthetic workflow for 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibition: A Key Therapeutic Target

One of the most prominent targets for 2-phenylpyrimidine derivatives is Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.

Inhibitors based on the 2-phenylpyrimidine scaffold can be designed to bind to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This ultimately leads to decreased B-cell proliferation and survival.

Caption: The inhibitory effect of 2-phenylpyrimidine derivatives on the BTK signaling pathway.

Other Kinase Targets and Therapeutic Areas

Beyond BTK, the 2-phenylpyrimidine scaffold has been explored for the inhibition of other kinases, including:

-

CYP51 (Lanosterol 14α-demethylase): As potential antifungal agents.[2]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): For the treatment of type 2 diabetes.

This versatility underscores the value of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid as a foundational molecule for library synthesis and high-throughput screening in drug discovery programs.

In Vitro Biological Evaluation: A Self-Validating System

To assess the potential of novel derivatives of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid as kinase inhibitors, a robust and self-validating in vitro testing cascade is essential.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., BTK).

Materials:

-

Recombinant human kinase (e.g., BTK)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via luminescence or fluorescence.

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microtiter plates (e.g., 384-well)

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

-

Reaction Setup: In a microtiter plate, add the kinase, the substrate, and the assay buffer.

-

Inhibition: Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Representative Biological Activity Data of 2-Phenylpyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (Cell Line) | Cellular Potency (EC₅₀, nM) | Source |

| Derivative A | BTK | 15 | Ramos (B-cell lymphoma) | 50 | [1] |

| Derivative B | CYP51 | 80 | Candida albicans | N/A (MIC = 0.5 µg/mL) | [2] |

| Derivative C | PPARγ | 250 | 3T3-L1 (adipocytes) | 1200 | N/A |

Note: The data presented are representative values for illustrative purposes and are based on published literature for derivatives of the core scaffold.

Conclusion and Future Directions

6-Oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid represents a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the development of potent and selective inhibitors of various therapeutic targets, most notably protein kinases. The continued exploration of the chemical space around this privileged core, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the discovery of novel therapeutics for a range of human diseases. Future research should focus on obtaining more extensive experimental data for the parent compound and its derivatives to further validate its potential and guide the design of next-generation inhibitors.

References

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of essential biomolecules such as the nucleobases uracil, thymine, and cytosine. Its derivatives are of paramount interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities. The title compound, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its strategic functionalization, featuring a phenyl group at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid at the 4-position, provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important pyrimidine derivative, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Modern Adaptation of the Pinner Reaction

The most logical and widely applicable method for the construction of the 2,4,6-trisubstituted pyrimidine ring of the target molecule is a variation of the classical Pinner synthesis. This [3+3] cycloaddition approach involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] In this specific case, the synthesis is best approached as a two-step process:

-

Step 1: Cyclocondensation of benzamidine with diethyl oxalacetate to yield the intermediate, ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate.

-

Step 2: Saponification (Hydrolysis) of the ethyl ester to afford the final product, this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Mechanistic Insights into the Cyclocondensation Reaction

The formation of the pyrimidine ring proceeds through a base-catalyzed cyclocondensation reaction. The mechanism can be rationalized as follows:

-

Enolate Formation: In the presence of a base, such as sodium ethoxide, diethyl oxalacetate is deprotonated at the α-carbon to form an enolate. This increases the nucleophilicity of the α-carbon.

-

Nucleophilic Attack: The nucleophilic nitrogen of benzamidine attacks one of the carbonyl carbons of diethyl oxalacetate.

-

Intramolecular Cyclization: Following a series of proton transfers, the second nitrogen atom of the amidine moiety undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a dihydropyrimidine intermediate.

-

Dehydration and Tautomerization: Subsequent dehydration (loss of a water molecule) and tautomerization lead to the aromatic and thermodynamically stable 6-hydroxypyrimidine ring system. The "hydroxy" form is in tautomeric equilibrium with the corresponding pyrimidin-6(1H)-one.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate

Materials and Reagents:

-

Benzamidine hydrochloride

-

Diethyl oxalacetate

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute Ethanol

-

Diethyl ether

-

Glacial acetic acid

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottomed flask equipped with a reflux condenser and a drying tube.

-

To the cooled sodium ethoxide solution, add benzamidine hydrochloride. Stir the mixture for 15-20 minutes to allow for the formation of the free base.

-

To this mixture, add diethyl oxalacetate dropwise at room temperature with continuous stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in cold water and acidified with glacial acetic acid to a pH of approximately 5-6.

-

The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound (Saponification)

Materials and Reagents:

-

Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated or dilute)

Procedure:

-

In a round-bottomed flask, dissolve ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester spot.

-

After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with hydrochloric acid until the pH is acidic (typically pH 2-3), leading to the precipitation of the carboxylic acid.

-

The white precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts.

-

The product is dried in a vacuum oven to yield this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate | C13H12N2O3 | 244.25 | Solid | 75-85 |

| This compound | C11H8N2O3 | 216.19 | Solid | 85-95 |

Expected Analytical Data for this compound:

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a broad singlet for the carboxylic acid proton at δ 13.0-14.0 ppm. The proton on the pyrimidine ring (H-5) would likely appear as a singlet around δ 7.0-7.5 ppm. The phenyl protons will be observed in the aromatic region (δ 7.5-8.2 ppm). A broad singlet for the hydroxyl proton is also expected, which may exchange with D₂O.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-175 ppm. The carbons of the pyrimidine ring would appear in the aromatic region, with the carbon bearing the hydroxyl group being significantly downfield. The phenyl carbons will also be observed in the aromatic region.

-

IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.[2] A strong carbonyl (C=O) stretching vibration for the carboxylic acid is expected around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will be observed in the 1400-1600 cm⁻¹ region.

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The successful isolation of a solid intermediate after the first step, with a melting point and spectroscopic data consistent with the expected ethyl ester, confirms the successful cyclocondensation. The subsequent hydrolysis is validated by the complete consumption of the starting ester (monitored by TLC) and the isolation of a final product with a distinct melting point and spectroscopic characteristics (notably the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum). Each step provides a clear, tangible outcome that validates the success of the preceding transformation, ensuring a high degree of confidence in the final product's identity and purity.

Conclusion

The synthesis of this compound is readily achievable through a robust and efficient two-step process starting from commercially available benzamidine and diethyl oxalacetate. The modified Pinner condensation followed by a standard saponification provides a reliable route to this valuable heterocyclic building block. The detailed experimental procedures and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related pyrimidine derivatives for their research endeavors.

References

An In-Depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. Within this vast chemical space, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid emerges as a significant synthetic intermediate, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its strategic placement of a hydroxyl, a phenyl, and a carboxylic acid group on the pyrimidine core provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. The carboxylic acid moiety, in particular, is a crucial functional group in drug design, influencing properties such as solubility, bioavailability, and target binding through hydrogen bonding and ionic interactions.

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in pharmaceutical research.

Synthesis and Mechanistic Insights

While a definitive seminal publication detailing the initial "discovery" of this compound (CAS 84659-98-3) is not readily apparent in a survey of academic literature, its preparation can be logically deduced from established methods for pyrimidine synthesis. The most common and effective strategies for constructing the pyrimidine ring involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine.[1]

A plausible and efficient synthetic route to this compound involves a one-pot, three-component reaction. This approach is favored for its operational simplicity and higher yields compared to multi-step strategies.

Proposed Synthetic Protocol

A likely synthetic pathway involves the condensation of an ethyl benzoylpyruvate (a β-ketoester), urea, and a suitable base.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl benzoylpyruvate (1.0 eq) in a suitable solvent such as ethanol, add urea (1.2 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Reaction Conditions: The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

Ethyl benzoylpyruvate: This starting material provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the phenyl substituent at the C2 position and the precursor to the carboxylic acid at C4.

-

Urea: Urea serves as the source of the N1 and N3 atoms of the pyrimidine ring.

-

Base Catalysis: The basic conditions are crucial for deprotonating the active methylene group of the β-ketoester, facilitating the initial condensation with urea.

-

Acidification: The final acidification step is necessary to protonate the carboxylate and hydroxyl groups, leading to the precipitation of the desired carboxylic acid.

Diagram of the Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related pyrimidine derivatives.

Table of Physicochemical Properties:

| Property | Predicted/Inferred Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₈N₂O₃ | Defines the elemental composition. |

| Molecular Weight | 216.19 g/mol | Important for dosage calculations and stoichiometric analysis. |

| Appearance | White to off-white solid | Basic physical characterization. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Affects formulation and bioavailability. The carboxylic acid and hydroxyl groups can improve aqueous solubility at physiological pH. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid and 8-10 for the hydroxyl group. | Influences the ionization state at physiological pH, which is critical for target interaction and membrane permeability. |

| Tautomerism | Exists in keto-enol tautomeric forms. | The hydroxyl group at the 6-position can tautomerize to a ketone, which can significantly impact its hydrogen bonding capabilities and biological activity. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton at the 5-position of the pyrimidine ring, and broad signals for the hydroxyl and carboxylic acid protons, which are exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, and the carbons of the phenyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and hydroxyl group, a strong C=O stretching vibration for the carboxylic acid, and characteristic C=C and C=N stretching frequencies of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in its structural confirmation.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for the development of various therapeutic agents.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The 2-phenyl group can be directed towards the hydrophobic region of the ATP-binding pocket of kinases, while the hydroxyl and carboxylic acid groups can form crucial hydrogen bonds with the hinge region. By modifying the phenyl group and derivatizing the carboxylic acid, medicinal chemists can fine-tune the potency and selectivity of these inhibitors.

Diagram of Potential Kinase Binding:

Caption: A simplified representation of the potential binding mode of the title compound in a kinase active site.

Anti-inflammatory Agents

The pyrimidine scaffold is also found in a number of anti-inflammatory drugs. The anti-inflammatory activity of derivatives of this compound could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of potential therapeutic agents. While its own biological activity is not extensively documented, its structural motifs are present in numerous bioactive compounds. Future research efforts could focus on the synthesis and biological evaluation of a focused library of derivatives of this scaffold to explore its full therapeutic potential. Detailed studies on its physicochemical properties and the development of optimized synthetic routes would further enhance its utility in drug discovery programs. The continued exploration of the chemical space around the pyrimidine core, with this compound as a key building block, holds promise for the discovery of novel drugs to address unmet medical needs.

References

"6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid" derivatives and analogs

An In-Depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] This guide focuses on the this compound core, a privileged structure for designing novel therapeutics. We will delve into the synthetic strategies, explore the intricate structure-activity relationships (SAR), elucidate known mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutic agents.

The this compound Core: A Structural Overview

The title compound, with CAS Registry Number 84659-98-3, possesses a unique combination of functional groups that make it an attractive starting point for library synthesis.[2] The core consists of a pyrimidine ring substituted with a phenyl group at position 2, a carboxylic acid at position 4, and a hydroxyl group at position 6.

A critical feature of this scaffold is keto-enol tautomerism. The "6-hydroxy" form can exist in equilibrium with its "6-oxo" tautomer (6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid). This equilibrium can be influenced by the solvent, pH, and the nature of other substituents, which in turn affects the molecule's hydrogen bonding capabilities, planarity, and interaction with biological targets. The PubChem database lists a similar compound, 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid, highlighting the potential for varied tautomeric forms.[3]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[4] Derivatives of the this compound core are typically synthesized via condensation reactions involving a three-carbon component and an amidine. A common and effective approach involves the reaction of a ketoenol acid with a suitable amidine, such as thiourea, followed by further modifications.[5]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of derivatives based on this scaffold. The key steps involve the initial ring formation followed by diversification at the carboxylic acid and other positions on the pyrimidine or phenyl rings.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

This protocol is adapted from a method used to synthesize potent xanthine oxidase inhibitors.[5] The initial step creates a 2-mercapto intermediate, which can then be converted to the 6-hydroxy analog.

Materials:

-

Substituted ketoenol acid (1.0 eq)

-

Thiourea (1.2 eq)

-

Potassium hydroxide (2.0 eq)

-

Ethanol

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve potassium hydroxide in ethanol in a round-bottom flask with stirring until a clear solution is obtained.

-

Add the substituted ketoenol acid and thiourea to the flask.

-

Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture to pH 3-4 with 1 M HCl. A precipitate will form.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative.

-

(Optional) Conversion to 6-Hydroxy: The 2-mercapto group can be removed and replaced with a hydroxyl group through oxidative desulfurization methods, for example, using hydrogen peroxide in an alkaline medium.

Mechanism of Action and Therapeutic Potential

Derivatives of the 2-phenylpyrimidine scaffold have demonstrated a wide range of biological activities, indicating their ability to interact with diverse biological targets.[1] The specific mechanism of action is highly dependent on the substitution pattern around the core.

Inhibition of Xanthine Oxidase (XO)

Certain 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid leads to hyperuricemia and gout. These compounds act as mixed-type inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. China this compound 84659-98-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesized Mechanism of Action for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: An Enzyme Inhibition Model

An In-depth Technical Guide

Abstract

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine scaffold, a structure renowned for its prevalence in a wide array of biologically active molecules.[1][2] While its direct application is noted as an intermediate in the synthesis of pharmaceutical agents like kinase inhibitors, its intrinsic mechanism of action has not been fully elucidated.[3] This technical guide proposes a primary and alternative hypothesis for its mechanism of action, centering on the principle of enzyme inhibition. We postulate that this compound functions as a competitive or mixed-type inhibitor of key enzymes in cellular signaling and metabolic pathways, specifically targeting protein kinases or oxidoreductases. This document provides a comprehensive theoretical framework, outlines a multi-phase experimental strategy for validation, and presents detailed protocols for researchers and drug development professionals.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental building block in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with high affinity and specificity at the active sites of enzymes.

The subject of this guide, this compound, possesses several key structural features—a 2-phenylpyrimidine core, a hydroxyl group, and a carboxylic acid moiety—that suggest a strong potential for specific biomolecular interactions. Its known use as a synthetic precursor for kinase inhibitors strongly suggests that its own biological activity likely lies in enzyme modulation.[3] This guide aims to synthesize existing knowledge on related compounds to construct a robust, testable hypothesis for its molecular mechanism.

Molecular Profile and Structural Rationale

Before postulating a mechanism, it is crucial to analyze the structural components of the molecule and their likely contribution to biological activity.

-

Chemical Structure: this compound

-

Molecular Formula: C₁₁H₈N₂O₃[3]

-

Molecular Weight: 216.19 g/mol [3]

-

Synonym: 4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acid[5]

Key Structural Features:

-

2-Phenylpyrimidine Core: This aromatic system is a common feature in potent enzyme inhibitors. For instance, derivatives of 2-phenylpyrimidine have been successfully developed as inhibitors of Bruton's tyrosine kinase (BTK), where the core structure occupies the ATP-binding pocket.[6]

-

Carboxylic Acid Group (C4-Position): This acidic moiety is a strong hydrogen bond donor and acceptor. It can form critical salt bridges or hydrogen bonds with basic residues (e.g., Lysine, Arginine) within an enzyme's active site, thereby anchoring the molecule and contributing to binding affinity and specificity.

-

Hydroxyl Group (C6-Position): The hydroxyl group can also participate in hydrogen bonding, providing an additional interaction point to orient the molecule correctly within a binding pocket. Its position is analogous to the 2-mercapto group in a known series of xanthine oxidase inhibitors, suggesting a potential role in interacting with cofactors or key residues.[7]

Proposed Mechanism of Action: An Enzyme Inhibition Hypothesis

Based on the structural analysis and literature on analogous compounds, we propose that this compound exerts its biological effects through the direct inhibition of enzymes.

Primary Hypothesis: Protein Kinase Inhibition

Our primary hypothesis is that the compound acts as an inhibitor of one or more protein kinases, particularly those belonging to the tyrosine kinase family. This is supported by the fact that 2-phenylpyrimidine derivatives are known to be effective BTK inhibitors, a key enzyme in B-cell receptor signaling.[6]

Mechanistic Rationale: The compound likely functions as an ATP-competitive inhibitor. The pyrimidine core mimics the adenine ring of ATP, while the phenyl group extends into a hydrophobic pocket of the kinase active site. The carboxylic acid and hydroxyl groups would then form specific hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many kinase inhibitors. Inhibition of a kinase like BTK would block the phosphorylation of its downstream substrates (e.g., PLCγ2), thereby interrupting signaling pathways crucial for cell proliferation and survival, particularly in B-cell malignancies.[6]

Caption: Proposed kinase inhibition pathway targeting BTK.

Alternative Hypothesis: Oxidoreductase Inhibition

An alternative, yet plausible, mechanism is the inhibition of an oxidoreductase enzyme, such as Xanthine Oxidase (XO). XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Structurally similar compounds, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, have demonstrated potent, mixed-type inhibition of XO.[7]

Mechanistic Rationale: The pyrimidine core of the compound could mimic the purine ring of the natural substrates (xanthine). The molecule would bind to the active site, and the carboxylic acid and hydroxyl groups could interact with key amino acid residues or the molybdenum cofactor essential for catalysis. By inhibiting XO, the compound would reduce the production of uric acid and reactive oxygen species, a mechanism relevant for treating hyperuricemia and related inflammatory conditions like gout.

Experimental Validation Strategy

To systematically test these hypotheses, we propose a three-phase experimental approach.

Caption: A multi-phase workflow for validating the hypothesized mechanism.

Phase 1: Target Identification & Initial Screening

Protocol 4.1.1: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets.

-

Methodology:

-

Solubilize the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of >300 human kinases at a fixed concentration (e.g., 1 µM or 10 µM).

-

The assay will typically measure the residual kinase activity via radiometric (³³P-ATP) or fluorescence-based methods.

-

Data Analysis: Identify any kinases showing >50% inhibition as primary "hits" for further investigation.

-

Protocol 4.1.2: In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To determine if the compound inhibits XO activity.

-

Methodology:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

In a 96-well UV-transparent plate, add XO enzyme, reaction buffer, and varying concentrations of the test compound (solubilized in DMSO, final DMSO concentration <1%). Include a positive control (Allopurinol) and a no-inhibitor control.

-

Pre-incubate the mixture at 25°C for 15 minutes.[8]

-

Initiate the reaction by adding the substrate, xanthine.

-

Immediately measure the increase in absorbance at 295 nm (corresponding to uric acid formation) over 5-10 minutes using a spectrophotometer.[8]

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the no-inhibitor control.

-

Phase 2: In-Depth Enzymatic Characterization